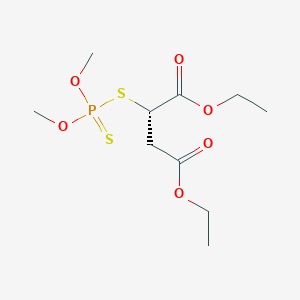
3-Hydroxyisobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyisobutyrate is a hydroxy monocarboxylic acid anion. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-hydroxyisobutyric acid.
Applications De Recherche Scientifique
1. Enzyme Structure and Function
3-Hydroxyisobutyrate plays a crucial role in the valine catabolic pathway, where it is oxidized to methylmalonate semialdehyde by this compound dehydrogenase. The first crystal structures of this enzyme from Thermus thermophilus HB8 reveal a unique tetrameric oligomerization and a bound cofactor NADP+, suggesting a novel cofactor-dependence different from eukaryotic enzymes. This bacterial enzyme displays strict substrate specificity for this compound and serine, offering insights into enzymatic functions and substrate interactions at an atomic level (Lokanath et al., 2005).
2. Metabolic Disorders and Gene Analysis
3-Hydroxyisobutyric aciduria, a rare condition often presenting with neurodevelopmental problems, is hypothesized to be caused by a deficiency in this compound dehydrogenase. Investigations into the gene coding for this enzyme (HIBADH) and associated mutations provide insights into the metabolic pathways and potential therapeutic targets for patients suffering from this disorder. However, mutation analysis in some patients did not reveal mutations in HIBADH, indicating the need for further exploration into the genetic basis of this condition (Loupatty et al., 2006).
3. Role in Energy Metabolism
The study of this compound in energy metabolism has revealed its association with insulin resistance. Research indicates that plasma concentrations of this compound, a catabolic intermediate of the branched-chain amino acid valine, are inversely related to insulin sensitivity in overweight to obese individuals. This finding suggests its potential role as a biomarker for metabolic conditions and offers a new perspective on the metabolic pathways implicated in obesity and related metabolic disorders (Haufe et al., 2017).
Propriétés
Formule moléculaire |
C4H7O3- |
|---|---|
Poids moléculaire |
103.1 g/mol |
Nom IUPAC |
3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
Clé InChI |
DBXBTMSZEOQQDU-UHFFFAOYSA-M |
SMILES |
CC(CO)C(=O)[O-] |
SMILES canonique |
CC(CO)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)



![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)
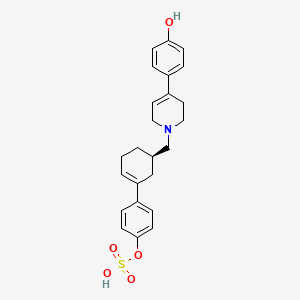

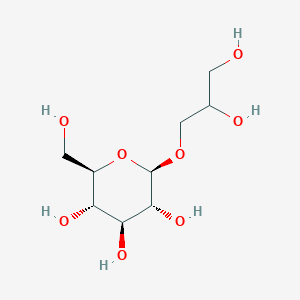
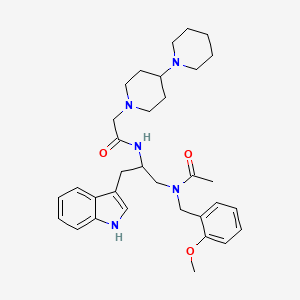
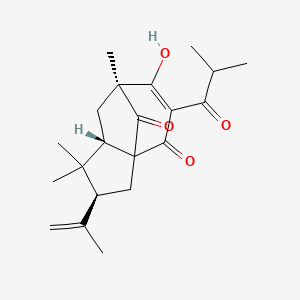
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)
